molecular formula C11H8BrN5 B13342272 7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B13342272
M. Wt: 290.12 g/mol
InChI Key: HZSCWYHEIGGDGA-UHFFFAOYSA-N
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Description

7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as aminopyrimidines and bromopyridines.

    Cyclization Reaction: The cyclization reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene or ethyl acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromopyridinyl group enhances its potential for further functionalization and application in diverse research fields .

Properties

Molecular Formula

C11H8BrN5

Molecular Weight

290.12 g/mol

IUPAC Name

7-(2-bromopyridin-4-yl)pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C11H8BrN5/c12-9-5-8(1-3-14-9)17-4-2-7-6-15-11(13)16-10(7)17/h1-6H,(H2,13,15,16)

InChI Key

HZSCWYHEIGGDGA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N2C=CC3=CN=C(N=C32)N)Br

Origin of Product

United States

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